molecular formula C10H12FNO2 B4811671 3-fluoro-N-(2-hydroxypropyl)benzamide

3-fluoro-N-(2-hydroxypropyl)benzamide

Cat. No.: B4811671
M. Wt: 197.21 g/mol
InChI Key: ZWEVGRABEZBHJF-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-hydroxypropyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine substituent at the 3-position of the benzoyl ring and a 2-hydroxypropyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-7(13)6-12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVGRABEZBHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Target Compound : 3-Fluoro-N-(2-hydroxypropyl)benzamide
  • Benzamide substituent : 3-Fluoro.
  • Amide side chain : 2-Hydroxypropyl.
  • Key properties: Moderate lipophilicity (inferred from fluorine and hydroxyl group balance), hydrogen-bonding capacity (1 donor, 3 acceptors).
Analogues :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents: 3-Methyl (electron-donating) on benzamide; 2-hydroxy-1,1-dimethylethyl (bulkier side chain).
  • Applications: N,O-bidentate directing group for metal-catalyzed C–H functionalization.
  • Structural impact: Increased steric hindrance reduces reactivity compared to 2-hydroxypropyl.

3-Fluoro-N-(1-phenylpropyl)benzamide (3m)

  • Substituents: 3-Fluoro on benzamide; 1-phenylpropyl (hydrophobic side chain).
  • Synthesis yield: 41% (electrochemical C–H amidation).
  • Properties: Orange amorphous solid; higher logP due to phenyl group.

(R)-N-(2-Hydroxypropyl)benzamide Substituents: No fluorine on benzamide; stereospecific R-configuration. Relevance: Highlights the role of stereochemistry in biological activity (unexplored in fluorinated version).

3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide Substituents: Pyrazole ring instead of hydroxypropyl. Properties: MW 247.27, logP 2.46, polar surface area 38.5 Ų.

Insights :

  • Bulky substituents (e.g., dihydroisoquinolinyl) reduce yields (48.9%) due to steric challenges .
  • Electrochemical methods (e.g., for 3m) offer direct functionalization but with moderate efficiency .

Physicochemical Properties

Compound MW logP Hydrogen Bonding (Donor/Acceptor) Key Applications
This compound ~209* ~1.8* 1/3 Pharmaceutical intermediates
3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide 247.27 2.46 1/3 Agrochemical research
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~207 ~1.5 1/3 Catalysis (C–H activation)

*Estimated based on structural analogues.

Key Observations :

  • Fluorine increases electronegativity, enhancing binding to biological targets (e.g., enzymes or receptors).
  • Hydroxypropyl improves aqueous solubility compared to hydrophobic side chains (e.g., 1-phenylpropyl).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-N-(2-hydroxypropyl)benzamide
Reactant of Route 2
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3-fluoro-N-(2-hydroxypropyl)benzamide

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